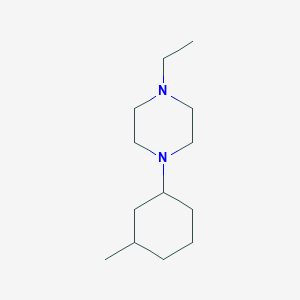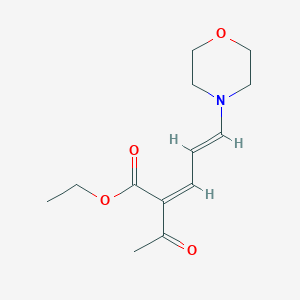
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate, also known as EMMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. EMMP is a derivative of curcumin, a natural compound found in turmeric, and has been found to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
作用機序
The mechanism of action of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is not fully understood. However, it has been proposed that ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate exerts its anti-inflammatory and anti-cancer effects by modulating various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in various cell types. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are mediators of inflammation. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to induce apoptosis and inhibit cancer cell proliferation in various cancer cell lines.
実験室実験の利点と制限
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. Moreover, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been found to be non-toxic to normal cells, making it a potential candidate for drug development. However, ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has some limitations as well. It has poor solubility in water, which can limit its bioavailability. Moreover, its mechanism of action is not fully understood, which can hinder its development as a drug.
将来の方向性
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has shown promising results in preclinical studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications. Future studies can focus on optimizing the synthesis method to improve its solubility and bioavailability. Moreover, clinical trials can be conducted to evaluate the safety and efficacy of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate in various diseases. Additionally, studies can be conducted to investigate the potential of ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a drug delivery system for other drugs.
Conclusion:
ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate is a synthetic compound with potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and neuroprotective properties. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be easily synthesized through a simple and efficient method. However, its mechanism of action is not fully understood, and more research is needed to fully explore its potential as a drug.
合成法
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate can be synthesized through a simple and efficient method by reacting curcumin with morpholine and acetic anhydride in the presence of pyridine. The reaction yields ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate as a yellow crystalline powder with a purity of over 95%.
科学的研究の応用
Ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes. ethyl 2-acetyl-5-(4-morpholinyl)-2,4-pentadienoate has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cancer cell proliferation. Moreover, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
ethyl (2Z,4E)-2-acetyl-5-morpholin-4-ylpenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-3-18-13(16)12(11(2)15)5-4-6-14-7-9-17-10-8-14/h4-6H,3,7-10H2,1-2H3/b6-4+,12-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEFWKKBPJJSBY-QEVYESBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN1CCOCC1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N1CCOCC1)/C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[4-(acetylamino)phenyl]-2-cyano-3-oxopropanoate](/img/structure/B5089770.png)
![2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}benzaldehyde](/img/structure/B5089775.png)


![{1-[1-(2-methoxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B5089805.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)butanamide](/img/structure/B5089808.png)
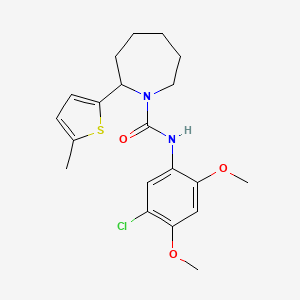
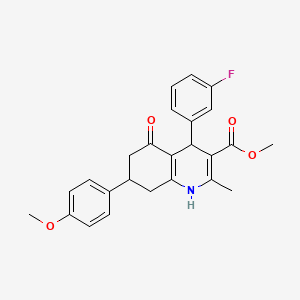
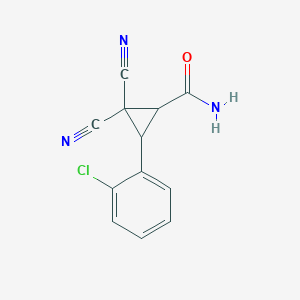
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B5089841.png)
![6-(cyclopentylamino)-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B5089847.png)
![N-(5-chloro-2-methoxyphenyl)-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5089850.png)
![4-{2-[(3,5-dichlorophenyl)amino]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5089864.png)
